![molecular formula C17H20N2O B3462022 N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide](/img/structure/B3462022.png)
N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide
Overview
Description
N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is commonly used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide has been studied for its potential medicinal properties, particularly as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to have dopaminergic and serotonergic effects, which are thought to be responsible for its therapeutic effects. This compound has also been studied for its potential as a diagnostic tool in neuroimaging studies, as it can bind to dopamine and serotonin receptors.
Mechanism of Action
N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide acts as a stimulant by increasing the release and inhibiting the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters, which are responsible for feelings of pleasure and happiness. This compound also has an affinity for alpha-2 adrenergic receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of certain hormones, such as cortisol and prolactin. This compound has been shown to have an effect on the immune system, with some studies suggesting that it may have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been well-studied, with a large body of literature available on its properties and effects. However, this compound also has some limitations. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its stimulant effects can make it difficult to study in certain contexts.
Future Directions
There are several possible future directions for research on N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Further studies are needed to determine its efficacy and safety in these contexts. Another area of interest is its potential as a diagnostic tool in neuroimaging studies. This compound may be useful in identifying changes in dopamine and serotonin receptors in the brain. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly its immunomodulatory effects.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research in the field of medicinal chemistry. It has potential therapeutic applications for neurological disorders and may be useful as a diagnostic tool in neuroimaging studies. This compound acts as a stimulant by increasing the release and inhibiting the reuptake of dopamine and serotonin in the brain. It has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its properties and effects.
properties
IUPAC Name |
N-benzyl-2,2-dimethyl-N-pyridin-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)16(20)19(15-11-7-8-12-18-15)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCWRYMQKTXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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